Antheraxanthin
Overview
Description
Antheraxanthin is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. This compound is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants . It is an intermediate molecule of the xanthophyll cycle in most photosynthetic eukaryotes, namely plants, and some bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antheraxanthin can be synthesized through the de-epoxidation of violaxanthin. This reaction is catalyzed by the enzyme violaxanthin de-epoxidase under high light intensity in the presence of a proton gradient across thylakoid membranes . The reaction conditions typically involve the presence of light and a suitable pH environment to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound is not as common as other carotenoids due to its intermediate nature in the xanthophyll cycle. it can be produced through metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae . These microorganisms can be genetically modified to express the necessary enzymes for the biosynthesis of this compound from precursor molecules.
Chemical Reactions Analysis
Types of Reactions: Antheraxanthin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zeaxanthin, another xanthophyll cycle pigment.
Reduction: It can be reduced back to violaxanthin under low light conditions.
Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Light and oxygen are common reagents for the oxidation of this compound to zeaxanthin.
Reduction: The reduction process typically involves the enzyme zeaxanthin epoxidase and a suitable pH environment.
Major Products Formed:
Zeaxanthin: Formed through the oxidation of this compound.
Violaxanthin: Formed through the reduction of this compound.
Scientific Research Applications
Antheraxanthin has several scientific research applications, including:
Photosynthesis Research: It is studied for its role in the xanthophyll cycle and its contribution to non-photochemical quenching, a mechanism that protects plants from excess light.
Antioxidant Studies: this compound is investigated for its antioxidant properties and its ability to scavenge free radicals.
Nutritional Research: It is explored for its potential health benefits, including its role in preventing chronic diseases such as cancer and cardiovascular diseases.
Industrial Applications: this compound is used in the food and cosmetic industries for its pigment properties and potential health benefits.
Mechanism of Action
Antheraxanthin exerts its effects primarily through its role in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which helps in dissipating excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage . The molecular targets involved in this process include the light-harvesting complex II and the thylakoid membrane .
Comparison with Similar Compounds
Violaxanthin: Antheraxanthin is an intermediate in the conversion of violaxanthin to zeaxanthin.
Zeaxanthin: this compound is converted to zeaxanthin under high light conditions.
Neoxanthin: Another xanthophyll cycle pigment that shares similar properties with this compound.
Uniqueness: this compound is unique in its role as an intermediate in the xanthophyll cycle, allowing plants to dynamically adjust their photoprotection mechanisms in response to changing light conditions . Its ability to rapidly convert between different states makes it a crucial component in the regulation of photosynthetic efficiency and protection .
Properties
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSUWBAQRCHAV-OYQUVCAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015587 | |
Record name | Antheraxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640-03-9 | |
Record name | Antheraxanthin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antheraxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antheraxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHERAXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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